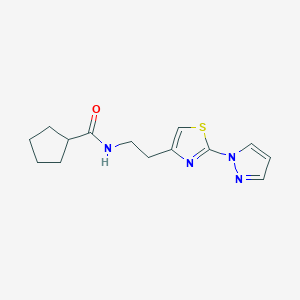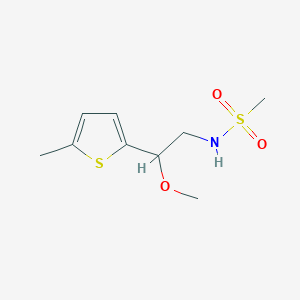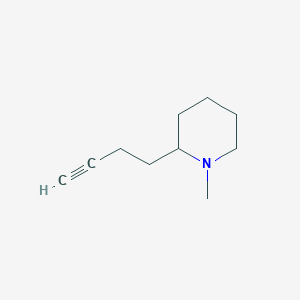![molecular formula C23H21N3O3S B2458673 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide CAS No. 941868-59-3](/img/structure/B2458673.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). It also contains a benzimidazole group (a fused benzene and imidazole ring) and an isopropylsulfonyl group. Benzamide derivatives are often used in medicinal chemistry due to their bioactive properties .
Synthesis Analysis
The synthesis of similar compounds usually involves the reaction of the corresponding amine (in this case, 4-(1H-benzo[d]imidazol-2-yl)aniline) with the appropriate sulfonyl chloride (in this case, isopropylsulfonyl chloride) in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, benzimidazole, and isopropylsulfonyl groups. The exact structure would depend on the positions of these groups on the benzene rings .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo various chemical reactions. For example, it could participate in nucleophilic substitution reactions or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamide derivatives are solid at room temperature and have relatively high melting points .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Novel Synthesis Approaches
Research has explored the synthesis of benzimidazole derivatives through innovative methods. One study describes the reactions of 1,4-benzodiazepinic N-nitrosoamidines with tosylmethyl isocyanide, leading to new heterocyclic derivatives with potential medicinal chemistry applications (Pozo et al., 2004). Another investigation highlights the synthesis and characterization of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, noting their significance in drug chemistry and potential biological applications (Saeed et al., 2015).
Chemical Reactions and Mechanisms
Studies have detailed the mechanisms and outcomes of chemical reactions involving benzimidazole derivatives. For example, the tandem insertion-cyclization reaction of isocyanides in the synthesis of 1,4-diaryl-1H-imidazoles highlights the complexity and potential of isocyanide chemistry (Pooi et al., 2014).
Antimicrobial and Anticancer Activities
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been a significant focus. One study synthesized thiosemicarbazide derivatives, evaluating their antimicrobial activity and highlighting the synthetic versatility of benzimidazole compounds (Elmagd et al., 2017).
Anticancer Evaluation
Research into the anticancer properties of benzimidazole derivatives has shown promising results. For instance, a study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines (Ravinaik et al., 2021).
Material Science and Other Applications
Corrosion Inhibition
The use of benzimidazole derivatives as corrosion inhibitors for metals has been explored, with studies demonstrating their efficacy in protecting materials in corrosive environments. Amino acid compounds based on benzimidazole have shown potential as eco-friendly corrosion inhibitors for steel in HCl solutions (Yadav et al., 2015).
Fluorescent Materials
The synthesis and photophysical properties study of N-2-aryl-1,2,3-triazoles, including benzimidazole derivatives, showcases the development of novel fluorescent materials with potential applications in sensors and imaging (Padalkar et al., 2015).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. Many benzamide derivatives exhibit bioactive properties and are used as pharmaceuticals. For example, some benzamide derivatives are used as antipsychotic drugs or as inhibitors of certain enzymes.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15(2)30(28,29)19-13-9-17(10-14-19)23(27)24-18-11-7-16(8-12-18)22-25-20-5-3-4-6-21(20)26-22/h3-15H,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGDVARFPXTGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2458591.png)



![(1R,5S)-N-(2,3-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2458599.png)



![N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B2458605.png)

![4-acetyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2458609.png)

![N-(3-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2458611.png)
![N-(3-fluoro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2458613.png)